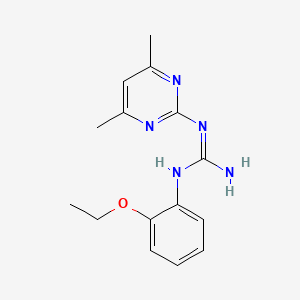
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FMPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized through various methods, which will be discussed in detail in FMPPT has been shown to have a mechanism of action that involves the inhibition of specific enzymes, leading to various biochemical and physiological effects. In this paper, we will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMPPT.
作用机制
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit specific enzymes, including thymidylate synthase and dihydrofolate reductase. Thymidylate synthase is an enzyme that is essential for DNA synthesis, and its inhibition leads to the inhibition of cell proliferation. Dihydrofolate reductase is an enzyme that is involved in the synthesis of thymidine, and its inhibition leads to the depletion of intracellular folate levels, which is necessary for DNA synthesis.
Biochemical and Physiological Effects:
The inhibition of thymidylate synthase and dihydrofolate reductase by 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione leads to various biochemical and physiological effects. 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis. 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to deplete intracellular folate levels, leading to the inhibition of cell proliferation. In addition, 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the replication of HIV and HSV-1 by inhibiting the synthesis of viral DNA.
实验室实验的优点和局限性
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied, and its mechanism of action is well understood. However, 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some experimental setups. 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved pharmacological properties. Another direction is the study of 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other drugs to enhance its therapeutic effects. Additionally, the study of 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models could provide valuable information on its efficacy and safety. The potential therapeutic applications of 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione are vast, and further research in this area could lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods and has been shown to have antitumor, antiviral, and anti-inflammatory properties. Its mechanism of action involves the inhibition of specific enzymes, leading to various biochemical and physiological effects. 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, and further research in this area could lead to the development of new treatments for various diseases.
合成方法
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 2-acetyl-1-methylbenzimidazole with ethyl cyanoacetate, followed by the reaction of the resulting compound with furfural. Another synthesis method involves the reaction of 2-acetyl-1-methylbenzimidazole with malononitrile and furfural. The resulting product is then treated with hydrochloric acid to yield 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. These synthesis methods have been optimized to increase the yield and purity of the final product.
科学研究应用
5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has been found to induce apoptosis in these cells. 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus type 1 (HSV-1). In addition, 5-(2-furylmethylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-5-2-3-7-13(10)18-15(20)12(14(19)17-16(18)21)9-11-6-4-8-22-11/h2-9H,1H3,(H,17,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEKQUAFXOYMLJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CO3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4,6(1H,3H,5H)-trione, 1-(2-tolyl)-5-(2-furylmethylene)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)
![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)


![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![3-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5910355.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)